Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester

CAS No.: 5176-28-3

Cat. No.: VC2362900

Molecular Formula: C15H17NO2

Molecular Weight: 243.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5176-28-3 |

|---|---|

| Molecular Formula | C15H17NO2 |

| Molecular Weight | 243.3 g/mol |

| IUPAC Name | tert-butyl 11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-11-carboxylate |

| Standard InChI | InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)16-12-8-9-13(16)11-7-5-4-6-10(11)12/h4-9,12-13H,1-3H3 |

| Standard InChI Key | KTZZRAGNIAZODS-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1C2C=CC1C3=CC=CC=C23 |

| Canonical SMILES | CC(C)(C)OC(=O)N1C2C=CC1C3=CC=CC=C23 |

Introduction

Chemical Identity and Properties

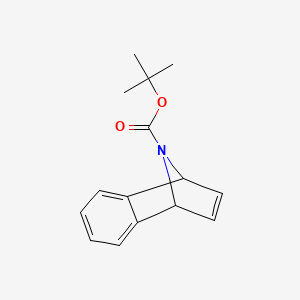

Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester is an organic compound with the CAS registry number 5176-28-3 . This compound belongs to the chemical family of imine-containing naphthalene derivatives with an ester functional group. The molecular formula of this compound is C15H17NO2, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The molecular structure features a naphthalene ring system integrated with an imine group and a tert-butyl ester moiety, creating a unique molecular architecture that contributes to its chemical behavior and potential applications.

The compound is also known by several synonyms in chemical databases and literature, including 7-tert-Butoxycarbonyl-2,3-benzo-7-azabicyclo[2.2.1]hepta-2,5-diene and 1,1-Dimethylethyl 1,4-dihydronaphthalen-1,4-imine-9-carboxylate . These alternative nomenclatures highlight different structural aspects of the molecule, with the latter emphasizing the naphthalene core and the former focusing on the bicyclic system formed by the imine bridge.

Physical and Chemical Properties

The physical and chemical properties of Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester are summarized in the following table:

Structural Analysis

The structural architecture of Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester encompasses several key features that define its chemical behavior. The naphthalene core provides a planar, aromatic framework that contributes to the molecule's rigidity and electronic properties . The imine functionality (C=N) creates a bridge within the naphthalene system, forming a heterocyclic structure that introduces unique reactivity patterns.

Conformational Properties

The imine nitrogen atom introduces a potential site for protonation, hydrogen bonding, and coordination with metal ions, which may be relevant for the compound's chemical reactivity and potential biological activities. These structural features collectively contribute to the compound's unique physicochemical profile and potential applications in various fields.

Chemical Reactivity

Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester exhibits chemical reactivity patterns influenced by its functional groups and structural features. Understanding these reactivity patterns is essential for predicting the compound's behavior in various applications and designing synthetic strategies involving this molecule.

Key Reaction Types

The compound can participate in several types of chemical reactions:

-

Oxidation Reactions: The dihydro-naphthalene system can undergo oxidation to form more fully aromatic structures. These reactions typically employ oxidizing agents like potassium permanganate or molecular oxygen with suitable catalysts.

-

Reduction Reactions: The imine functionality can be reduced to form the corresponding amine derivative, potentially using reducing agents such as sodium borohydride or through catalytic hydrogenation.

-

Hydrolysis of the Ester Group: The tert-butyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is particularly relevant in medicinal chemistry applications where the carboxylic acid functionality might be required for biological activity.

-

Nucleophilic Substitution Reactions: The ester group can participate in nucleophilic substitution reactions with various nucleophiles like amines and alcohols to form different derivatives.

These reactivity patterns provide opportunities for structural modification, potentially enabling the development of structurally related compounds with enhanced properties for specific applications.

Applications in Scientific Research

Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester and structurally related compounds have found applications in various scientific research domains. These applications leverage the compound's unique structural features and reactivity patterns.

Chemical Synthesis Applications

In organic synthesis, this compound can serve as a building block for the construction of more complex molecular architectures. The presence of multiple functional groups provides opportunities for selective reactions at different sites, enabling the synthesis of structurally diverse derivatives. These derivatives may possess unique properties relevant to materials science, medicinal chemistry, and other fields.

The compound's potential as a synthetic intermediate stems from:

-

The naphthalene core, which provides a rigid scaffold for constructing polycyclic systems.

-

The imine functionality, which can serve as a handle for further transformations.

-

The tert-butyl ester group, which can be modified to introduce other functionalities.

Comparison with Structurally Related Compounds

Understanding how Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester compares with structurally related compounds provides valuable insights into structure-property relationships and potential applications.

Structural Analogs and Their Properties

Several structurally related compounds can be compared with Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester:

-

Naphthalen-1,4-imine,1,2,3,4-tetrahydro- (CAS: 5176-30-7): This compound lacks the carboxylic acid ester functionality but contains the basic naphthalene-imine scaffold. The absence of the ester group likely results in different solubility characteristics and reactivity patterns.

-

Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester (CAS: 942492-12-8): This more complex derivative includes additional substituents such as a pyrimidinyl group and halogen atoms. These structural modifications likely confer different physicochemical properties and potentially enhanced biological activities.

The key structural differences among these compounds highlight how minor modifications can significantly impact chemical and biological properties, underscoring the importance of structure-activity relationship studies in developing compounds for specific applications.

Research Challenges and Future Directions

Research on Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester faces several challenges and opportunities that could guide future investigations.

Current Research Gaps

Despite the potential applications of this compound, several knowledge gaps exist:

-

Limited comprehensive studies on its biological activities and structure-activity relationships.

-

Insufficient data on optimal synthetic routes for large-scale production.

-

Incomplete understanding of its interactions with biological systems at the molecular level.

Future Research Opportunities

Future research directions could include:

-

Development of improved synthetic methodologies with higher yields and fewer steps.

-

Comprehensive biological screening to identify potential therapeutic applications.

-

Systematic structural modifications to optimize properties for specific applications.

-

Computational studies to predict properties and guide experimental design.

-

Investigation of potential applications in materials science and catalysis.

These research opportunities could expand our understanding of this compound and unlock new applications in various scientific domains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume